molecular formula C18H13Cl2N3O3S B611736 N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide CAS No. 1246086-78-1

N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide

Cat. No.: B611736
CAS No.: 1246086-78-1
M. Wt: 422.3 g/mol
InChI Key: IXHCGJXBIHHIEF-UHFFFAOYSA-N
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Description

VU 0364439 is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It has an effective concentration (EC50) of 19.8 nanomolar, making it a potent modulator . This compound is primarily used in scientific research to study the modulation of mGlu4 receptors, which are implicated in various neurological processes.

Scientific Research Applications

VU 0364439 has several scientific research applications, including:

Safety and Hazards

The compound has the following hazard statements: H302;H315;H319;H335 . The precautionary statements are P261;P280;P305+351+338 .

Biochemical Analysis

Biochemical Properties

VU 0364439 plays a crucial role in biochemical reactions by acting as a positive allosteric modulator of the mGlu4 receptor This interaction with the mGlu4 receptor suggests that VU 0364439 may influence the function of this receptor and potentially other proteins or enzymes associated with it

Cellular Effects

The effects of VU 0364439 on cellular processes are largely tied to its modulation of the mGlu4 receptor By acting as a positive allosteric modulator, VU 0364439 can enhance the activity of the mGlu4 receptor, which may influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

VU 0364439 exerts its effects at the molecular level primarily through its interaction with the mGlu4 receptor . As a positive allosteric modulator, VU 0364439 enhances the activity of this receptor, potentially leading to changes in gene expression, enzyme activity, and other molecular processes. The detailed mechanism of action of VU 0364439 is still a subject of active research.

Temporal Effects in Laboratory Settings

It is known that VU 0364439 possesses less than ideal PK properties, preventing their use as in vivo tools .

Preparation Methods

The synthesis of VU 0364439 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VU 0364439 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar compounds to VU 0364439 include other positive allosteric modulators of mGlu4 receptors, such as:

VU 0364439 is unique due to its high potency and selectivity for mGlu4 receptors, making it a valuable tool in neuroscience research.

Properties

IUPAC Name

N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHCGJXBIHHIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677379
Record name N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246086-78-1
Record name N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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